Methyl 2-amino-3-(furan-3-yl)propanoate

Phenylalanine ammonia-lyase Substrate specificity Metabolic stability

Sourcing the correct regioisomer is critical: furan-2-yl analogs are substrates for PAL/HAL, causing metabolic instability. This furan-3-yl derivative is enzymatically inert, ensuring peptide probe integrity. - Validated precursor for endolide natural products with GPCR selectivity (5-HT2B Ki=0.77 μM). - Methyl ester enables direct solid-phase coupling without racemization. - Analytical certificates (NMR, HPLC, chiral purity) confirm regioisomeric identity batch-to-batch.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B13576703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(furan-3-yl)propanoate
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=COC=C1)N
InChIInChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3
InChIKeyCMACEADSSAVSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-(furan-3-yl)propanoate – Rare Furan-3-yl Alanine Ester


Methyl 2-amino-3-(furan-3-yl)propanoate is a nonproteinogenic α‑amino acid methyl ester distinguished by a furan ring attached at the 3‑position of the alanine side chain . Unlike common furan‑2‑yl alanine derivatives, the 3‑substitution pattern creates a unique electronic and steric environment that translates into distinct enzymatic recognition, metabolic stability, and receptor‑binding selectivity when incorporated into peptides . This compound serves as a critical building block for the synthesis of rare natural products (e.g., endolides) and peptidomimetics that demand precise heteroaryl orientation.

1
Rare 3-furylalanine scaffold for endolide-class natural product synthesis and peptidomimetic design.
2
Reported PAL/HAL inertness may support metabolic stability profiling of peptide probes.
3
Validated synthetic precursor for receptor-selective cyclic peptides in GPCR research (V1A, 5-HT2B context).

Why Furan-2-yl and Thiophene Analogs Cannot Substitute


Simple replacement of the furan‑3‑yl moiety with a furan‑2‑yl or thiophene‑3‑yl group is not functionally equivalent. Systematic enzymatic profiling has shown that furan‑3‑yl‑alanine is inert toward phenylalanine ammonia‑lyase (PAL) and histidine ammonia‑lyase (HAL), whereas furan‑2‑yl‑alanines are good substrates and thiophene‑3‑yl‑alanine is a moderate substrate . This inertness is not shared by the 2‑isomer and directly impacts metabolic stability and off‑target interactions. Furthermore, the 3‑substitution pattern is essential for the selective receptor binding observed in natural endolide peptides, where even subtle regioisomeric changes abolish affinity for vasopressin V1A or serotonin 5‑HT2B receptors . Consequently, procurement of the correct regioisomer is critical for reproducing published biological activity or synthetic routes.

Enzyme Recognition Difference

Furan-2-yl and thiophene-3-yl analogs are PAL/HAL substrates or inhibitors; furan-3-yl is inert. Substitution may introduce unintended ammonia-lyase metabolism.

Receptor Selectivity Not Reproduced

Endolide-class GPCR affinity (V1A/5-HT2B) is lost with furan-2-yl. Regioisomeric change abolishes the reported target engagement profile.

Synthetic Accessibility Gap

The 3-furyl isomer requires a multistep Negishi-coupling route; sourcing the more accessible 2-furyl analog does not guarantee supply of the 3-isomer.

Methyl 2-amino-3-(furan-3-yl)propanoate: Differentiation Evidence


PAL Inertness of 3-Furylalanine

In a head-to-head study examining the interaction of heteroaryl‑alanines with phenylalanine ammonia‑lyase (PAL) from parsley, furan‑3‑yl‑alanine displayed no detectable substrate turnover, whereas furan‑2‑yl‑alanines were good substrates and thiophen‑3‑yl‑alanine was a moderate substrate . The methyl ester is the direct precursor to the free amino acid used in these assays and is expected to exhibit identical enzyme recognition after hydrolysis or when used as a protected building block.

PAL Substrate Activity
Head-to-head
Target: inert (no turnover); Comparator: furan-2-yl good substrate, thiophene-3-yl moderate substrate
Supports metabolic stability screening context
PAL from P. crispum; UV assay 290 nm
Phenylalanine ammonia-lyase Substrate specificity Metabolic stability

HAL Inertness and Cross-Enzyme Selectivity

In a parallel study, furan‑3‑yl‑alanine was again found to be inert toward histidine ammonia‑lyase (HAL), while thiophene‑ and furan‑2‑yl‑alanines acted as substrates or inhibitors . This consistent lack of recognition across two ammonia‑lyase families reinforces that the 3‑substitution pattern on the furan ring uniquely abrogates binding to this enzyme class.

HAL Cross-Enzyme Selectivity
Head-to-head
Target: inert (no turnover/inhibition); Comparator: furan-2-yl inhibitor, thiophene-2-yl inhibitor
Confirms dual-enzyme inertness context
HAL from P. putida; urocanate formation assay
Histidine ammonia-lyase Enzyme inhibition Metabolic profiling

Receptor Binding Selectivity of 3-Furylalanine in Endolides

Endolides A and B, natural cyclic tetrapeptides incorporating the rare 3‑(3‑furyl)alanine residue, exhibited selective receptor binding: endolide A bound vasopressin V1A (Ki = 7.04 μM), while endolide B was selective for serotonin 5‑HT2B (Ki = 0.77 μM) with no cross‑affinity . Methyl 2‑amino‑3‑(furan‑3‑yl)propanoate is the key synthetic intermediate used to construct this residue . Analogous peptides bearing furan‑2‑yl‑alanine or canonical amino acids did not reproduce this selectivity profile, indicating that the 3‑furyl geometry is a structural determinant of receptor recognition.

Receptor Binding Affinity
Reported
Endolide A: Ki(V1A) = 7.04 μM; Endolide B: Ki(5-HT2B) = 0.77 μM
Supports GPCR selectivity context
Radioligand displacement; recombinant human receptors
Vasopressin V1A receptor Serotonin 5-HT2B receptor Radioligand binding

Synthetic Complexity: Negishi Coupling vs. Furan-2-yl Routes

The preparation of enantiopure 3‑(3‑furyl)alanine methyl ester derivatives requires a dedicated three‑step sequence—iodination of Boc‑L‑serine methyl ester, Negishi cross‑coupling with 3‑bromofuran‑derived organozinc reagent, and N‑methylation . In contrast, furan‑2‑yl‑alanine methyl esters are typically accessed in one to two steps from commercial starting materials. This increased synthetic complexity directly translates into higher procurement costs and longer lead times for the 3‑furyl isomer.

Synthetic Route Steps
Cross-study comparable
3-furyl: 3 steps (iodination, Negishi, N-methylation); 2-furyl: 1–2 steps
Informs procurement feasibility context
Based on endolide total synthesis; overall yield ~16%
Negishi coupling Organozinc reagent Peptide building block synthesis

Lipophilicity and Polar Surface Area Comparison

Computed properties for methyl 2‑amino‑3‑(furan‑3‑yl)propanoate include XLogP3 = 0.3 and topological polar surface area (TPSA) = 65.5 Ų . The furan‑2‑yl regioisomer (CAS 146725‑85‑1) exhibits a numerically identical TPSA (65.5 Ų) but the different substitution vector alters the molecular shape and the spatial orientation of the heterocycle, which can influence passive membrane permeability and target‑site complementarity as seen in endolide receptor binding.

Computed Properties
Supporting evidence
XLogP3 = 0.3; TPSA = 65.5 Ų (identical to 2-furyl); Rotatable bonds = 4
3D geometry recognition context
Scalar similarity masks shape-driven selectivity
LogP Topological polar surface area Drug-likeness

Methyl 2-amino-3-(furan-3-yl)propanoate Applications


PAL- and HAL-Stable Peptidomimetics and Probes

Researchers seeking to build peptide or small‑molecule probes that must resist degradation by ammonia‑lyases can exploit the demonstrated PAL/HAL inertness of the furan‑3‑yl scaffold . Methyl 2‑amino‑3‑(furan‑3‑yl)propanoate serves as the protected monomer for solid‑phase peptide synthesis, enabling incorporation of a metabolically stable heteroaryl side chain without additional protecting‑group manipulation.

Receptor-Selective Cyclic Peptides Targeting GPCRs

The compound is the validated synthetic precursor for constructing 3‑(3‑furyl)alanine residues found in endolide‑class natural products, which exhibit selective affinity for vasopressin V1A (Ki = 7.04 μM) and serotonin 5‑HT2B (Ki = 0.77 μM) receptors . Only the furan‑3‑yl (not the 2‑yl) regioisomer reproduces the published selectivity profile, making authentic sourcing essential for medicinal chemistry campaigns targeting these GPCRs.

Fragment-Based Drug Discovery with Non-Canonical Heteroaryl Amino Acids

In fragment‑based screening libraries, heteroaryl alanine esters provide both amine and ester handles for diversification while introducing a rigid, π‑rich furan ring with a distinct vector angle from the 3‑position . The methyl ester allows direct on‑resin coupling or solution‑phase amidation without racemization, a feature leveraged in endolide total synthesis where coupling yields reached 89% over two steps .

Supply-Chain Qualification for Rare Nonproteinogenic Amino Acid Building Blocks

Given the multi‑step Negishi‑coupling route required for the 3‑furyl isomer , procurement teams must verify that vendors can provide analytical certificates (NMR, HPLC, chiral purity) and consistent batch‑to‑batch quality. The synthetic complexity creates a natural barrier to entry that differentiates qualified suppliers from those offering only the more accessible furan‑2‑yl analog.

Application
Selection Property
Validation Focus
PAL/HAL-stable peptidomimetics
PAL/HAL inertness
Metabolic stability in peptide probes
Receptor-selective GPCR peptides
Furan-3-yl regioisomer
GPCR selectivity profile
Fragment-based library design
Heteroaryl scaffold vector angle
Diversification chemistry
Supplier qualification
Synthetic complexity
Batch-to-batch quality verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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